molecular formula C21H18N8 B11711440 Nicotinaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone

Nicotinaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone

Cat. No.: B11711440
M. Wt: 382.4 g/mol
InChI Key: RTHILYFEIRNUJI-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

The synthesis of N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride and substituted anilines.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.

    Synthetic Routes: The synthetic route generally involves nucleophilic substitution reactions, where the chlorine atoms on the cyanuric chloride are replaced by the desired substituents. This is followed by condensation reactions to form the final triazine ring structure.

    Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and automated systems to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other triazine derivatives, such as:

    Hexamethylmelamine: Known for its antitumor properties.

    2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating certain cancers.

    Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.

The uniqueness of N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H18N8

Molecular Weight

382.4 g/mol

IUPAC Name

4-N,6-N-diphenyl-2-N-[(E)-pyridin-3-ylmethylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H18N8/c1-3-9-17(10-4-1)24-19-26-20(25-18-11-5-2-6-12-18)28-21(27-19)29-23-15-16-8-7-13-22-14-16/h1-15H,(H3,24,25,26,27,28,29)/b23-15+

InChI Key

RTHILYFEIRNUJI-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CN=CC=C3)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CN=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.